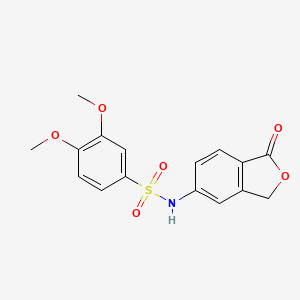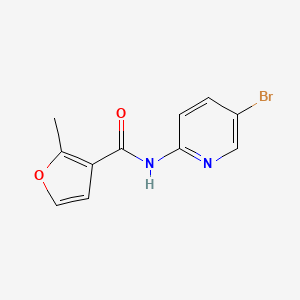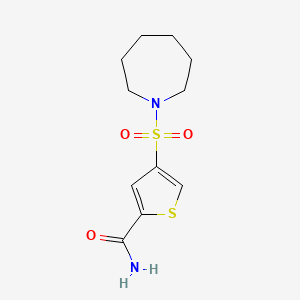![molecular formula C19H24N4O2 B5512284 4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multiple steps, including the use of specific catalysts, solvents, and reactions that form the desired molecular structure. For instance, Mamatha S.V. et al. (2019) discuss the synthesis of a structurally similar compound through refluxing and characterizing it using NMR, IR, and Mass spectral studies (Mamatha S.V., Bhat M., Sagar B. K., & Meenakshi S.K., 2019).
Molecular Structure Analysis
The molecular structure of compounds like the one is often determined using techniques such as X-ray diffraction. For example, Gökşin Aydinli et al. (2010) analyzed similar compounds' crystal structures, revealing specific molecular conformations and spatial arrangements (Gökşin Aydinli, Sayil C., & Ibiş C., 2010).
Chemical Reactions and Properties
Complex organic molecules can participate in various chemical reactions, often depending on their functional groups. Their chemical properties can be studied through reactions with other organic or inorganic compounds, as outlined in research by S. Fatma et al. (2017), who explored the chemical behavior of a related compound (S. Fatma, Bishnoi A., Verma A., Singh R., & Srivastava A., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, can be crucial for their practical applications. Research by A. Banu et al. (2013) demonstrates the approach to studying these aspects, particularly through spectroscopic methods and X-ray crystallography (A. Banu, Vasundhara D. E., Lamani R., Khazi I., & Begum N., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the types of chemical bonds present, are crucial for understanding how such compounds interact in different chemical environments. Studies like those by M. Akkurt et al. (2010) provide insights into these properties through spectroscopic analysis and molecular modeling (M. Akkurt, Yıldırım S. Ö., Kerbal A., Bennani B., Daoudi M., Chohan Z., McKee V., & Ben Hadda T., 2010).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Research on imidazole derivatives, including those involving morpholine and piperidine functionalities, highlights efficient synthetic methodologies. For example, microwave-assisted synthesis on a solid support has been developed to significantly reduce reaction times and improve yields for similar compounds. This technique is beneficial for rapid synthesis in drug discovery and development processes (Genç & Servi, 2005).
Histamine H3 Antagonists
Compounds with a core structure involving phenoxypiperidine and morpholine have been identified as potent histamine H3 receptor antagonists. These findings suggest potential applications in treating neurological and psychiatric disorders, demonstrating the importance of structural motifs similar to "4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine" in medicinal chemistry (Dvorak et al., 2005).
Corrosion Inhibition
Benzimidazole derivatives, which share the imidazole ring commonality with the compound of interest, have been studied for their corrosion inhibition properties on steel in acidic environments. These findings highlight the potential of imidazole-containing compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Yadav et al., 2016).
Cytotoxicity Against Cancer Cell Lines
Research on copper(II) and cobalt(II) complexes with imidazole derivatives has shown cytotoxic activities against various cancer cell lines. This suggests that molecules with imidazole, piperidine, and morpholine functionalities could serve as frameworks for developing new anticancer agents (Krasnovskaya et al., 2016).
Metal Oxide Solubilization
Ionic liquids with morpholinium and other heterocyclic groups have been functionalized for the selective dissolution of metal oxides. This application is crucial in materials science for the processing and recycling of metals, indicating the utility of morpholine derivatives in industrial chemistry (Nockemann et al., 2008).
Propriétés
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(23-9-3-4-15(14-23)18-20-7-8-21-18)16-5-1-2-6-17(16)22-10-12-25-13-11-22/h1-2,5-8,15H,3-4,9-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJCYIKGZWQBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N3CCOCC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)



![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)